molecular formula C26H23NO6 B5214632 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5214632
M. Wt: 445.5 g/mol
InChI Key: CSBKZEKLKAOLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). BMN-673 is a member of the chemical class of chromen-2-ones, which are known to have a wide range of biological activities. The compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a potent inhibitor of PARP, which is an enzyme involved in DNA repair. PARP plays a critical role in the repair of single-strand DNA breaks, which are a common form of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have potent antitumor activity in preclinical studies. The compound has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for use in lab experiments. The compound is highly selective for cancer cells with defects in HR DNA repair, which allows for the selective targeting of cancer cells. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. However, 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research on 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One potential direction is the development of combination therapies that include 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. The compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. Another potential direction is the development of new PARP inhibitors with improved selectivity and efficacy. Finally, the clinical development of 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one for the treatment of cancer is an important future direction, and several clinical trials are currently ongoing to evaluate the safety and efficacy of the compound in cancer patients.

Synthesis Methods

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 4,8-dimethyl-2H-chromen-2-one with benzyl bromide in the presence of potassium carbonate to yield 3-benzyl-4,8-dimethyl-2H-chromen-2-one. The benzyl group is then protected using a methoxy-5-nitrobenzyl group, and the resulting compound is subjected to a palladium-catalyzed coupling reaction with 7-bromo-1,2,3,4-tetrahydroisoquinoline to yield 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one.

Scientific Research Applications

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, particularly in cancers with defects in DNA repair pathways. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to selectively target cancer cells with defects in homologous recombination (HR) DNA repair, which is a common feature of many cancer types. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

3-benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-16-21-10-12-23(32-15-19-14-20(27(29)30)9-11-24(19)31-3)17(2)25(21)33-26(28)22(16)13-18-7-5-4-6-8-18/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKZEKLKAOLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.